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An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS: 90778-25-9)

Foreword: Unpacking a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic

compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms,

particularly the trifluoromethyl (-CF₃) group, can profoundly influence a molecule's

physicochemical and biological properties, including metabolic stability, lipophilicity, and binding

affinity.[1][2] This guide focuses on 3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS No. 90778-

25-9), a key building block that embodies the synergistic potential of a trifluoromethylated

pyridinol scaffold. Its unique arrangement of an amino group, a hydroxyl group (existing in

tautomeric equilibrium with its pyridone form), and an electron-withdrawing -CF₃ group makes it

a versatile intermediate for creating complex molecular architectures. This document serves as

a comprehensive technical resource, consolidating its chemical properties, plausible synthetic

routes, reactivity profile, and safety considerations to empower researchers in leveraging its full

potential.

Core Compound Identification and Properties
3-Amino-5-(trifluoromethyl)pyridin-2-ol is a substituted pyridine derivative. The presence of

both a hydroxyl and an amino group on the pyridine ring, along with the powerful electron-

withdrawing trifluoromethyl group, defines its chemical character. It is primarily recognized in its

more stable 2-pyridone tautomeric form, 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one.[3][4]
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Chemical Structure and Tautomerism
The molecule exists as two primary tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one

form. The equilibrium generally favors the pyridone form due to the aromatic stability of the

keto-enol system within the heterocyclic ring.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Chemical Identifiers
A consistent and accurate identification is critical for procurement, regulatory compliance, and

literature searches.

Identifier Value Source(s)

CAS Number 90778-25-9 [3][5][6][7]

Molecular Formula C₆H₅F₃N₂O [3][6][7]

Molecular Weight 178.11 g/mol [3][6][7]

IUPAC Name
3-amino-5-(trifluoromethyl)-1H-

pyridin-2-one
[3]

Synonyms

3-Amino-2-hydroxy-5-

(trifluoromethyl)pyridine, 3-

Amino-5-

(trifluoromethyl)pyridin-2-ol

[6][7][8][9]

InChI Key
UKJVAYOQXPDMHO-

UHFFFAOYSA-N
[6]

Physicochemical Properties
The data presented below are compiled from various chemical supplier databases and

computational predictions. Experimental values may vary slightly based on purity and

measurement conditions.
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Property Value Source(s)

Physical Form
Off-white to pale yellow

crystalline powder/solid
[9]

Melting Point 164-168 °C [9]

Boiling Point
365.0 ± 42.0 °C at 760 mmHg

(Predicted)
[6]

Density 1.5 ± 0.1 g/cm³ (Predicted) [6]

Solubility
Slightly soluble in water;

soluble in DMSO and DMF
[9]

pKa
(Predicted values would be

inserted here if available)

LogP 0.9863 (Predicted) [10]

The Significance of the Trifluoromethyl Group in
Drug Design
The inclusion of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal

chemistry to enhance drug-like properties.[1][2] Understanding these principles provides

context for the utility of 3-Amino-5-(trifluoromethyl)pyridin-2-ol as a building block.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group

highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases

a drug candidate's half-life.[1]

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π

value of +0.88), which can enhance membrane permeability and improve oral bioavailability.

[1]

Binding Interactions: The high electronegativity of the fluorine atoms can alter the electronic

profile of the pyridine ring, influencing pKa and enabling unique interactions (e.g., hydrogen

bonding, dipole-dipole) with target proteins.[11]
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Conformational Effects: The steric bulk of the -CF₃ group can lock a molecule into a specific,

biologically active conformation.

-CF3 Group

Increased Lipophilicity

 imparts

Enhanced Metabolic Stability

 imparts

Modulated Binding Affinity

 influences

Improved Bioavailability

 can lead to

Longer Half-Life

 leads to

Potentially Higher Efficacy

 can lead to

Click to download full resolution via product page

Caption: Impact of the -CF₃ group on drug properties.

Synthesis and Manufacturing
While multiple proprietary methods may exist, a chemically sound and common approach for

synthesizing aminopyridines is through the reduction of a corresponding nitro-substituted

precursor. This method is reliable and scalable.

Plausible Synthetic Pathway: Reduction of Nitropyridine
The most logical precursor to 3-Amino-5-(trifluoromethyl)pyridin-2-ol is 3-Nitro-5-

(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1).[12] The reduction of the nitro group to an

amine is a fundamental transformation in organic synthesis.
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3-Nitro-5-(trifluoromethyl)pyridin-2-ol
(CAS: 33252-64-1)

Reducing Agent
(e.g., SnCl2·2H2O / HCl)

or
(H2 / Pd/C)

3-Amino-5-(trifluoromethyl)pyridin-2-ol
(CAS: 90778-25-9)

 Reduction

Click to download full resolution via product page

Caption: General synthetic scheme via nitro group reduction.

Representative Experimental Protocol: Stannous
Chloride Reduction
This protocol is a representative method based on well-established procedures for aromatic

nitro group reduction. Disclaimer: This protocol must be adapted and optimized under

controlled laboratory conditions by qualified personnel. All necessary safety precautions should

be taken.

Objective: To synthesize 3-Amino-5-(trifluoromethyl)pyridin-2-ol from 3-Nitro-5-

(trifluoromethyl)pyridin-2-ol.

Materials:

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)

Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

Ethanol (or concentrated HCl) as solvent

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

Ethyl acetate or Dichloromethane for extraction

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary

evaporator.
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, suspend 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in ethanol (approx. 10-20

mL per gram of starting material).

Rationale: Ethanol is a common, effective solvent for both the starting material and the

reagent.

Reagent Addition: To the stirred suspension, add stannous chloride dihydrate (4-5 eq) in

portions. If the reaction is sluggish, a small amount of concentrated HCl can be added

catalytically.

Rationale: SnCl₂ is a classic and effective reducing agent for nitroarenes. An excess is

used to ensure complete conversion. The reaction proceeds via the transfer of electrons

from Sn(II) to the nitro group.

Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is fully

consumed (typically 2-6 hours).

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it

over crushed ice and then neutralize by slow addition of a saturated sodium bicarbonate

solution or a dilute sodium hydroxide solution until the pH is basic (~8-9). A thick white

precipitate of tin salts (tin hydroxide) will form.

Rationale: Basification is crucial to deprotonate the product amine (making it soluble in

organic solvents) and to precipitate the tin salts, facilitating their removal.

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter

cake with ethyl acetate. Transfer the filtrate to a separation funnel and extract the aqueous

layer three times with ethyl acetate.

Rationale: The product is expected to be more soluble in an organic solvent like ethyl

acetate than in the aqueous medium. Repeated extractions ensure maximum recovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on

silica gel to yield the pure 3-Amino-5-(trifluoromethyl)pyridin-2-ol.

Chemical Reactivity and Applications
The molecule's three key functional regions—the aromatic amino group, the pyridinol/pyridone

system, and the trifluoromethyl-substituted ring—provide distinct handles for further chemical

modification.

N-Functionalization: The primary amino group is nucleophilic and can readily undergo

acylation, alkylation, sulfonylation, and diazotization reactions, making it an excellent point

for linking the scaffold to other molecular fragments.

O-Functionalization: The hydroxyl group of the pyridinol tautomer can be alkylated or

acylated. In its pyridone form, the ring nitrogen can also be a site for alkylation.

Ring Functionalization: The pyridine ring itself, activated by the amino and hydroxyl groups

and deactivated by the trifluoromethyl group, can potentially undergo electrophilic aromatic

substitution, though conditions would need to be carefully selected.

Its primary application is as a versatile intermediate in the synthesis of high-value compounds,

particularly in the pharmaceutical and agrochemical industries.[13][14][15] It serves as a key

building block for constructing molecules with potential activity as kinase inhibitors, receptor

antagonists, or other targeted therapeutics.[16][17]

Safety and Handling
As with any laboratory chemical, proper handling is paramount. The following information is a

summary based on available Safety Data Sheets (SDS).

GHS Hazard Classification
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Hazard Class Statement Code Source(s)

Acute Toxicity, Oral Harmful if swallowed H302 [7]

Skin

Corrosion/Irritation
Causes skin irritation H315 [7]

Serious Eye

Damage/Irritation

Causes serious eye

irritation
H319 [7]

STOT - Single

Exposure

May cause respiratory

irritation
H335 [7]

Recommended Handling and Storage
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[6]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[7]

Store away from incompatible materials such as strong oxidizing agents.[18]

Conclusion
3-Amino-5-(trifluoromethyl)pyridin-2-ol is more than a mere catalog chemical; it is a

strategically designed building block that offers a direct route to incorporating the advantageous

properties of the trifluoromethyl group into complex pyridinol scaffolds. Its well-defined reactivity

and stable nature make it an invaluable tool for researchers in drug discovery and materials

science. This guide provides the foundational knowledge necessary to handle, utilize, and

innovate with this potent intermediate, paving the way for the development of next-generation

pharmaceuticals and functional materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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